molecular formula C12H18N2O B2362509 2-(2-Methoxyphenyl)-1-methylpiperazine CAS No. 1018610-76-8

2-(2-Methoxyphenyl)-1-methylpiperazine

Cat. No.: B2362509
CAS No.: 1018610-76-8
M. Wt: 206.289
InChI Key: DYELDQSXNPYCMG-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-1-methylpiperazine is an organic compound belonging to the piperazine family It is characterized by a piperazine ring substituted with a 2-methoxyphenyl group and a methyl group

Scientific Research Applications

Mechanism of Action

Target of Action

It is known that this compound is a key intermediate in the synthesis of urapidil , an important drug for the treatment of essential hypertension and hypertensive emergencies . Urapidil is an α-blocker that lowers peripheral blood pressure without affecting the heart rate or intracranial blood pressure . It can also cross the blood-brain barrier and activate the 5HT-1A receptor , resulting in central antihypertensive activity .

Mode of Action

In the synthesis of urapidil, it undergoes an addition reaction with oxetane catalyzed by yb(otf)3 in acetonitrile to form the key intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol .

Biochemical Pathways

Urapidil, for instance, is known to affect the α-adrenergic and 5HT-1A receptor pathways .

Pharmacokinetics

Related compounds have been studied for their pharmacokinetic properties . For instance, in a study of TB-Active Decoquinate Derivatives, the compounds showed improved kinetic solubilities compared to the parental compound and were metabolically stable in vitro . The maximum concentrations reached after oral administration were in the micromolar range, and the compounds had elimination half-lives of several hours .

Result of Action

As a precursor to urapidil, it may indirectly contribute to the effects of urapidil, which include lowering peripheral blood pressure and activating the 5ht-1a receptor .

Action Environment

It is known that the stability of related compounds, such as 2-methoxyphenyl isocyanate, under acidic, alkaline, and aqueous conditions is an additional advantage for such a protecting group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-1-methylpiperazine typically involves the reaction of 2-methoxyaniline with 1-methylpiperazine under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas to facilitate the hydrogenation process. The reaction is carried out in a suitable solvent like ethanol or methanol at elevated temperatures and pressures to achieve the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and yield. The purification of the final product is typically achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-1-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

2-(2-Methoxyphenyl)-1-methylpiperazine can be compared with other similar compounds, such as:

    1-(2-Methoxyphenyl)piperazine: Similar structure but lacks the methyl group on the piperazine ring.

    4-(2-Methoxyphenyl)piperazine: Substitution at a different position on the piperazine ring.

    2-(4-Methoxyphenyl)-1-methylpiperazine: Methoxy group at a different position on the phenyl ring.

These comparisons highlight the unique structural features of this compound, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

2-(2-methoxyphenyl)-1-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-14-8-7-13-9-11(14)10-5-3-4-6-12(10)15-2/h3-6,11,13H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYELDQSXNPYCMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNCC1C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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